N-(4-chlorophenyl)-2-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide
Description
- This compound belongs to the family of dithiazolidinones , characterized by a 1,3-thiazolidine-4-one ring system.
- Its chemical structure features a thiazolidine ring with a chlorophenyl group and a 4-methylphenyl group attached.
- The compound exhibits diverse biological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects.
Properties
Molecular Formula |
C25H22ClN3O2S |
|---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-methylphenyl)-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C25H22ClN3O2S/c1-16-3-9-20(10-4-16)28-25-29(21-13-5-17(2)6-14-21)24(31)22(32-25)15-23(30)27-19-11-7-18(26)8-12-19/h3-14,22H,15H2,1-2H3,(H,27,30) |
InChI Key |
GQSCKXJBLXOOCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: One synthetic approach involves the condensation of 4-chloroaniline with 4-methylbenzaldehyde to form an imine intermediate. This intermediate then reacts with thioglycolic acid to yield the desired compound.
Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and catalysts.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists studying heterocyclic compounds.
Biology: Researchers explore its potential as a bioactive molecule, especially in drug discovery.
Medicine: Investigations focus on its pharmacological properties, such as anti-inflammatory or anticancer effects.
Industry: Although not widely used industrially, it may find applications in specialized chemical processes.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with cellular targets.
Molecular Targets: It could interact with enzymes, receptors, or other biomolecules.
Pathways: Further research is needed to elucidate specific pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Its thiazolidine-4-one ring and specific substituents distinguish it from related compounds.
Similar Compounds: Other dithiazolidinones, such as thiazolidinediones (used in diabetes treatment), share structural features.
Remember that this compound’s detailed studies are ongoing, and its full potential awaits further exploration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
